(2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester

Description

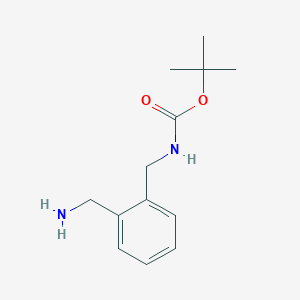

(2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester is a carbamate derivative characterized by a benzyl group substituted with an aminomethyl moiety at the 2-position, linked to a tert-butoxycarbonyl (Boc) protecting group.

The compound is likely synthesized via methods analogous to those described for related tert-butyl carbamates, such as the reaction of 2-aminomethylbenzylamine with di-tert-butyl dicarbonate in the presence of a base like triethylamine (similar to procedures in and ). Its primary applications include serving as an intermediate in pharmaceutical synthesis, particularly for compounds requiring Boc-protected amines (e.g., describes fluorinated analogs used in Suzuki couplings).

Properties

IUPAC Name |

tert-butyl N-[[2-(aminomethyl)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11-7-5-4-6-10(11)8-14/h4-7H,8-9,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYQLFMVQPGMOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629494 | |

| Record name | tert-Butyl {[2-(aminomethyl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439116-13-9 | |

| Record name | tert-Butyl {[2-(aminomethyl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(N-Boc-aminomethyl)-2-(aminomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Parameters:

Example Data:

| Step | Reactant Quantity | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Mixed Acid Anhydride | N-BOC-D-serine (51.3g), i-BuOCOCl (51.25g) | Ethyl acetate | 0–5°C | Intermediate |

| Condensation with Benzylamine | Benzylamine (40.2g) | Ethyl acetate | 10–15°C | 93.1 |

Electromagnetic Milling with (Boc)₂O

This green chemistry approach utilizes (Boc)₂O as the tert-butyl source under solvent-free and base-free conditions, enabled by electromagnetic milling.

Process Description:

- Ferromagnetic rods act as grinding media under a high-speed rotating magnetic field, generating magnetized and charged particles.

- Bond activation occurs via single-electron transfer, leading to efficient synthesis of tert-butyl esters.

Advantages:

Example Data:

| Parameter | Condition | Outcome |

|---|---|---|

| Ferromagnetic Rods | Dimensions: 0.3 × 5 mm | Yield: 76% |

| Reaction Environment | Solvent-free | Eco-friendly |

Grignard Reaction

This method involves the use of Grignard reagents to prepare tert-butyl carbamate derivatives:

Steps:

- Deprotonation of the BOC group using methyl or benzylmagnesium halide.

- Reaction with magnesium metal and a brominated acetal compound.

- Oxidative opening of the acetal group using ozone.

Applications:

This method is particularly useful for synthesizing intermediates with complex structures.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| N-BOC-D-serine Condensation | High yield, straightforward process | Requires precise temperature control |

| Electromagnetic Milling | Green chemistry, eco-friendly | Limited scalability for industrial use |

| Grignard Reaction | Suitable for complex intermediates | Requires specialized reagents |

Chemical Reactions Analysis

Types of Reactions

(2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it back to the primary amine.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be used to remove the tert-butyl ester group.

Major Products Formed

The major products formed from these reactions include primary amines, amides, and nitriles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester has several applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester involves its ability to act as a protecting group for amines. The tert-butyl ester group can be easily removed under acidic conditions, releasing the free amine. This property is particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial for the successful assembly of complex molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituents on the benzyl or phenyl ring, influencing their physicochemical and functional properties (Table 1).

Table 1. Structural and Physicochemical Comparison

- Substituent Effects: The aminomethyl group in the target compound may enhance solubility compared to the simpler amino group in ’s analog. Fluorine substitution () improves metabolic stability and bioavailability in drug candidates.

Pharmacological Activity and Toxicity

Table 2. Pharmacological and Toxicological Profiles

- Pharmacological Insights: Carbamates with basic substituents (e.g., amino, aminomethyl) exhibit physostigmine-like activity, stimulating intestinal peristalsis and miotic effects (). Quaternary ammonium salts (e.g., in ) show enhanced activity compared to tertiary amines, suggesting that the target compound’s primary amine may require further modification for optimal efficacy.

- Toxicity Considerations: While ethyl carbamate is carcinogenic, tert-butyl esters are generally safer due to metabolic stability (). However, analogs like ’s compound are irritants, necessitating proper handling.

Research Findings and Key Studies

: Fluorinated tert-butyl carbamates are critical intermediates in anticancer drug development , highlighting the role of halogenation in medicinal chemistry.

: The tert-butyl group mitigates carcinogenic risks associated with carbamates, making it preferable over ethyl analogs.

Biological Activity

(2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester, also known by its CAS number 439116-13-9, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H20N2O2

- Molecular Weight : 236.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound acts as a N-acyl amino acid amide , which has been shown to inhibit certain enzymes involved in lipid metabolism. Notably, it has demonstrated significant inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA) , with an IC50 value of approximately 127 nM . This inhibition is crucial as NAAA plays a role in the degradation of endocannabinoids, thereby influencing pain and inflammation pathways.

In Vitro Studies

In vitro studies have highlighted the compound's potential as an anti-inflammatory agent. For example, it has been shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines when stimulated with lipopolysaccharides (LPS). This suggests that the compound may modulate immune responses and provide therapeutic benefits in inflammatory diseases .

Comparative Biological Activity

To understand the potency of this compound relative to similar compounds, a comparison table is provided below:

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 127 | NAAA inhibition |

| N-(2-Oxo-3-oxetanyl) carbamic acid esters | 700 - 2960 | Varies with structure; generally lower potency |

| Tert-butyl carbamates | 220 - 490 | Varies; some show enhanced stability |

Case Studies and Research Findings

- Anti-Inflammatory Effects : In one study, this compound was administered to rat models exhibiting inflammatory responses. The results indicated a significant reduction in edema and pain responses compared to control groups .

- Stability and Metabolism : Research indicates that the introduction of the tert-butyl group enhances the stability of the compound against hydrolysis in biological systems. In vitro half-life studies showed that the compound remained stable for extended periods when exposed to serum proteins, suggesting favorable pharmacokinetic properties .

- Potential for Drug Development : Given its mechanism of action and favorable stability profile, this compound is being explored as a lead candidate for developing new anti-inflammatory drugs targeting NAAA .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of precursors (e.g., 2-aminomethyl-benzylamine) with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane or THF . Key parameters include:

- Temperature : Room temperature or controlled cooling to minimize side reactions.

- Solvent polarity : Polar aprotic solvents enhance nucleophilicity of intermediates.

- Stoichiometry : Excess tert-butyl chloroformate (1.2–1.5 eq.) improves conversion.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating >95% purity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H, ~28 ppm for C) and carbamate linkage (δ ~155 ppm for carbonyl) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] or [M+Na]) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities in the benzyl-aminomethyl moiety, if crystalline derivatives are obtainable .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : The carbamate group acts as a protective moiety for amines, enabling controlled deprotection in peptide synthesis . Its benzyl-aminomethyl structure is a scaffold for:

- Protease Inhibitors : Modulating enzyme active sites via hydrogen bonding .

- CNS-Targeting Agents : Structural analogs show potential in neurotransmitter modulation .

Advanced Research Questions

Q. How does the stereochemistry of the aminomethyl-benzyl group influence biological activity, and how can enantioselective synthesis be achieved?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during synthesis or enzymatic resolution (lipases) to isolate enantiomers .

- Activity Correlation : Compare IC values of enantiomers in receptor-binding assays (e.g., GPCRs) to identify stereospecific effects .

- Computational Modeling : DFT calculations predict enantiomer-receptor docking efficiencies .

Q. What strategies mitigate stability issues of the tert-butyl carbamate group under acidic or oxidative conditions?

- Methodological Answer :

- Acidic Conditions : Replace tert-butyl with more stable groups (e.g., 9-fluorenylmethyl) for acid-labile applications .

- Oxidative Stability : Add antioxidants (e.g., BHT) to reaction mixtures or store under inert gas (N/Ar) to prevent degradation .

- Kinetic Studies : Monitor decomposition rates via HPLC under varying pH and temperature to identify optimal storage conditions .

Q. How can contradictory data on the compound’s pharmacokinetic properties be resolved?

- Methodological Answer :

- In Vitro/In Vivo Correlation : Perform parallel assays (e.g., hepatic microsome stability vs. rodent bioavailability) to identify metabolic discrepancies .

- Isotope Labeling : Use C-labeled analogs to trace metabolite pathways and validate competing degradation mechanisms .

- Interlab Validation : Replicate studies across multiple labs using standardized protocols (e.g., OECD guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.